molecular formula C19H19N5O4 B11638146 N'-[(E)-(4-methoxyphenyl)methylidene]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbohydrazide

N'-[(E)-(4-methoxyphenyl)methylidene]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbohydrazide

Cat. No.: B11638146
M. Wt: 381.4 g/mol
InChI Key: BIQRKXLZZGLDER-KEBDBYFISA-N
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Description

N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE typically involves the condensation of 4-methoxybenzaldehyde with 1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that inhibit enzyme activity. Additionally, its Schiff base structure allows it to participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]-1,3,7-TRIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOHYDRAZIDE is unique due to its specific structural features, such as the presence of a methoxy group and a pyrido[2,3-d]pyrimidine core. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H19N5O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C19H19N5O4/c1-11-14(9-15-16(21-11)23(2)19(27)24(3)18(15)26)17(25)22-20-10-12-5-7-13(28-4)8-6-12/h5-10H,1-4H3,(H,22,25)/b20-10+

InChI Key

BIQRKXLZZGLDER-KEBDBYFISA-N

Isomeric SMILES

CC1=C(C=C2C(=N1)N(C(=O)N(C2=O)C)C)C(=O)N/N=C/C3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C=C2C(=N1)N(C(=O)N(C2=O)C)C)C(=O)NN=CC3=CC=C(C=C3)OC

Origin of Product

United States

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